molecular formula C18H17N3O4S B2385960 N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868370-44-9

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No.: B2385960
CAS No.: 868370-44-9
M. Wt: 371.41
InChI Key: IJMHVBIBMWYMAH-HNENSFHCSA-N
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Description

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is particularly valuable for studying various biological and chemical processes due to its innovative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the ethyl, methoxy, and methyl groups. The final step involves the addition of the nitrobenzamide moiety under specific reaction conditions, such as controlled temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is widely used in various scientific research fields, including:

    Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic pathways.

    Biology: For investigating cellular processes and enzyme interactions.

    Medicine: In drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: As a precursor for manufacturing advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide
  • N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)acetamide

Uniqueness

Compared to similar compounds, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide stands out due to its specific functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)10-9-11(2)16(15)26-18(20)19-17(22)12-7-5-6-8-13(12)21(23)24/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMHVBIBMWYMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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